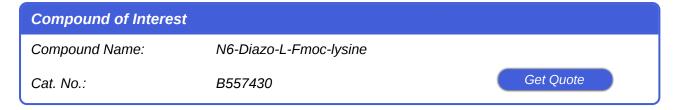


Technical Guide: N6-Diazo-L-Fmoc-lysine (CAS No. 159610-89-6)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N6-Diazo-L-Fmoc-lysine**, a critical reagent in bioconjugation and drug development. It covers the compound's chemical and physical properties, a detailed synthesis protocol, and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Core Compound Data

N6-Diazo-L-Fmoc-lysine, also known as Fmoc-L-azidolysine or Fmoc-Lys(N3)-OH, is an amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α -amino group and an azide moiety on the ϵ -amino group of the lysine side chain. This bifunctional nature makes it an invaluable building block in solid-phase peptide synthesis (SPPS) for the introduction of a bioorthogonal handle for subsequent modifications.

Table 1: Physicochemical and Handling Properties of N6-Diazo-L-Fmoc-lysine



Property	Value	Source(s)
CAS Number	159610-89-6	INVALID-LINK,INVALID- LINK,INVALID-LINK
Molecular Formula	C21H22N4O4	INVALID-LINK,INVALID- LINK
Molecular Weight	394.42 g/mol	INVALID-LINK
Purity	≥97%	INVALID-LINK,INVALID- LINK
Appearance	White to yellow solid/crystalline powder	INVALID-LINK,INVALID- LINK
Melting Point	78 °C	INVALID-LINK
Optical Rotation	$[\alpha]D^{20}$ = -12.0 to -14.5° (c=1 in DMF)	INVALID-LINK
Storage (Solid)	Powder: -20°C for 3 years, 4°C for 2 years	INVALID-LINK
Storage (Solution)	In solvent: -80°C for 6 months, -20°C for 1 month	INVALID-LINK
Solubility	DMSO: 100 mg/mL (253.54 mM)	INVALID-LINK

Experimental Protocols Synthesis of N6-Diazo-L-Fmoc-lysine

The following is an optimized protocol for the synthesis of ω -azido L-lysine (**N6-Diazo-L-Fmoc-lysine**), adapted from Pícha et al., Journal of Peptide Science, 2017.[1] This multi-step synthesis starts from commercially available L-lysine hydrochloride.

Step 1: Formation of the Copper(II) Complex

• Dissolve L-lysine·HCl in water.



- Add copper(II) acetate monohydrate under basic conditions.
- Add Di-tert-butyl dicarbonate (Boc₂O) in acetone and stir overnight.
- Isolate the resulting insoluble copper complex, [Lys(Boc)]₂Cu, by filtration. This step selectively protects the ε-amino group.

Step 2: Removal of Copper and α-Amino Group Protection

- Remove the copper quantitatively by treating the complex with 8-hydroxyquinoline in water for 4 hours.
- Isolate the resulting Boc-protected lysine intermediate (a zwitterion).
- Acylate the α-amino group by reacting the intermediate with Fmoc-OSu in a sodium bicarbonate solution (water and dioxane) at 0°C, then allowing it to warm to room temperature overnight. This yields Fmoc-Lys(Boc)-OH.

Step 3: Deprotection of the ε-Amino Group

- Treat the resulting Fmoc-Lys(Boc)-OH with trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature.
- This step selectively removes the Boc protecting group, liberating the ε-amino group to yield Fmoc-L-lysine.

Step 4: Diazotransfer Reaction

- Dissolve the Fmoc-L-lysine from the previous step in a mixture of water and methanol.
- Add sodium bicarbonate, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and triflyl azide (TfN₃).
- Stir the reaction mixture at room temperature overnight.
- The diazotransfer reaction converts the free ε-amino group to an azide group, yielding the final product, **N6-Diazo-L-Fmoc-lysine**. The yield for these final two steps is reported to be approximately 89%.[1]





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Synthesis workflow for N6-Diazo-L-Fmoc-lysine.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

N6-Diazo-L-Fmoc-lysine is primarily used to install an azide handle into a peptide sequence during SPPS. This azide can then be reacted with a terminal alkyne-modified molecule (e.g., a fluorescent dye, a drug molecule, or a PEG chain) via CuAAC. The following is a general protocol for labeling an azide-modified protein or peptide with an alkyne-functionalized dye.[2] [3][4]

Materials:

- Azide-modified peptide/protein (containing the N6-Diazo-L-Fmoc-lysine residue after synthesis and deprotection) in an appropriate buffer (e.g., PBS, pH 7.4).
- Alkyne-modified detection reagent (e.g., alkyne-dye).
- Click Reagent Stock Solutions:
 - Copper(II) Sulfate (CuSO₄): 20 mM in water.
 - THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand: 100 mM in water. THPTA is a
 water-soluble ligand that stabilizes the Cu(I) catalyst and minimizes damage to
 biomolecules.[1]
 - Sodium Ascorbate: 300 mM in water (prepare fresh). This is the reducing agent that converts Cu(II) to the active Cu(I) catalyst.

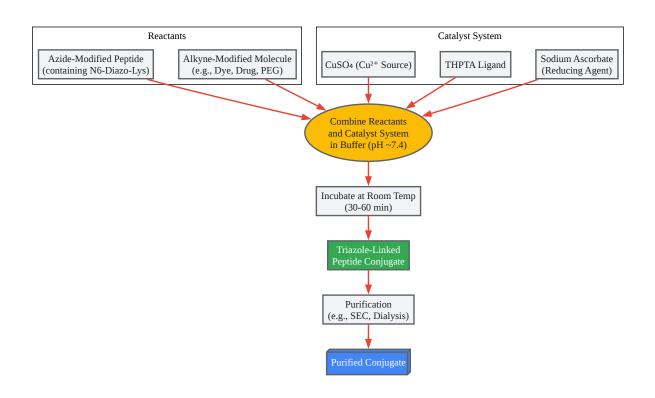


• Alkyne-Dye: 10 mM in DMSO or water.

Protocol:

- Sample Preparation: In a microfuge tube, combine the azide-modified peptide/protein solution with buffer.
- Add Alkyne Reagent: Add the desired molar excess of the alkyne-dye stock solution to the peptide/protein solution. Vortex briefly to mix.
- Add Copper and Ligand: Add the 100 mM THPTA ligand solution, followed by the 20 mM CuSO₄ solution. A 2:1 ratio of ligand to copper is often used.[5] Vortex briefly.
- Initiate Reaction: Add the freshly prepared 300 mM sodium ascorbate solution to the mixture to initiate the click reaction. The final volume should be adjusted with buffer as needed.
 Vortex briefly.
- Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times (up to 16 hours) may improve yield.[2][6]
- Purification: The resulting labeled peptide/protein conjugate can be purified from excess reagents using methods such as size-exclusion chromatography or dialysis.





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General workflow for CuAAC bioconjugation.

Applications in Drug Development and Research

The ability to specifically introduce an azide group into a peptide or protein sequence via **N6-Diazo-L-Fmoc-lysine** opens up numerous possibilities in research and drug development:



- Peptide-Drug Conjugates (PDCs): The azide handle allows for the precise attachment of cytotoxic drugs to targeting peptides, a strategy used in developing targeted cancer therapies.[5]
- Bioconjugation and Labeling: Peptides and proteins can be site-specifically labeled with fluorophores for imaging studies, biotin for affinity purification, or PEG chains (PEGylation) to improve pharmacokinetic properties.[7]
- Development of Biomaterials: The formation of stable triazole linkages is used to cross-link peptide-based hydrogels for tissue engineering applications.[8]
- Probing Protein-Protein Interactions: Photo-crosslinking agents can be "clicked" onto specific sites of a protein to study its interactions with other biomolecules.

In summary, **N6-Diazo-L-Fmoc-lysine** is a versatile and indispensable tool for the modern chemical biologist and drug developer, enabling the creation of complex, functional biomolecules through the power and precision of click chemistry.

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